(E)-2-chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-23(2)14-9-7-13(8-10-14)11-21-22-17(24)12-20-18(25)15-5-3-4-6-16(15)19/h3-11H,12H2,1-2H3,(H,20,25)(H,22,24)/b21-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOCYAGLZMOOH-SRZZPIQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and diabetes treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a chloro group, dimethylamino group, and hydrazine moiety, which are significant for its biological interactions.
Research indicates that compounds similar to (E)-2-chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)benzamide exhibit various mechanisms of action:
- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have shown potent HDAC inhibition, which is crucial in regulating gene expression and has implications in cancer therapy .
- Protection Against Endoplasmic Reticulum (ER) Stress : Studies have demonstrated that certain analogs provide protective effects on pancreatic β-cells against ER stress, a major factor in diabetes progression .
Anticancer Activity
A study examining the anticancer properties of benzamide derivatives found that compounds with similar structures to (E)-2-chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)benzamide exhibited significant cytotoxic effects on various cancer cell lines. The IC50 values for these compounds ranged from 0.1 μM to 10 μM, indicating potent activity against tumor cells.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| WO5m | Pancreatic β-cells | 0.1 ± 0.01 | ER Stress Protection |
| FNA | HepG2 | 1.30 | HDAC Inhibition |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the benzamide scaffold can enhance biological activity. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl (CF3) significantly improved potency against β-cell apoptosis induced by ER stress.
| Modification | Maximal Activity (%) | EC50 (μM) |
|---|---|---|
| -CF3 at 4-position | 88% | 13 ± 1 |
| -CF3 at 3-position | 46% | 32 ± 7 |
Case Studies
- Diabetes Treatment : A novel scaffold derived from N-(2-benzylamino-2-oxoethyl)benzamide showed promising results in protecting pancreatic β-cells from ER stress-induced apoptosis. This compound exhibited maximal activity at an EC50 of 0.1 μM, suggesting its potential as a therapeutic agent for diabetes .
- Cancer Research : Another study focused on the anticancer properties of related compounds demonstrated that modifications in the hydrazine component led to enhanced cytotoxicity against various cancer cell lines, indicating that further exploration of this compound class could yield effective cancer therapies .
Scientific Research Applications
Research indicates that compounds similar to (E)-2-chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)benzamide exhibit significant biological activities. For instance, studies have shown that related benzamide derivatives can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in the context of diabetes management. The compound's structure allows it to interact with cellular pathways involved in stress responses, thereby enhancing cell viability under adverse conditions .
Table 1: Summary of Biological Activities
Synthesis and Structural Insights
The synthesis of (E)-2-chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)benzamide involves the reaction of various precursors, including 4-dimethylaminobenzaldehyde and 2-chlorobenzenamine. The synthetic pathway typically includes refluxing these reagents in an appropriate solvent, followed by purification steps to obtain the desired product .
Structural Characterization:
The molecular structure of this compound has been analyzed using techniques such as X-ray crystallography, revealing bond lengths and angles that are consistent with similar benzamide derivatives. The dihedral angles between the aromatic rings suggest significant steric interactions that may influence the compound's reactivity and biological activity .
Therapeutic Potential
Given its ability to modulate cellular stress responses, (E)-2-chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)benzamide has potential applications in treating diseases characterized by cellular stress, such as diabetes and neurodegenerative disorders. The compound's design aims to improve solubility and bioavailability compared to earlier analogs, making it a candidate for further pharmacological development .
Case Studies and Research Findings
Several studies have investigated the efficacy of compounds related to (E)-2-chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)benzamide:
- A study demonstrated that N-benzylamino derivatives exhibited significant protective effects on β-cells under ER stress conditions, suggesting a promising avenue for diabetes therapy .
- Another investigation focused on the structure-activity relationship (SAR), identifying modifications that enhance potency and selectivity for β-cell protection .
Table 2: Research Findings on Related Compounds
| Study | Compound | Findings |
|---|---|---|
| PMC7245055 | N-benzylamino derivative | Significant β-cell protection under ER stress |
| PMC3213556 | N-thiazol-amine derivative | Extended molecular structure with potential therapeutic implications |
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The 4-(dimethylamino)benzylidene group in the target compound is a key pharmacophore. Modifications to this moiety significantly alter physicochemical and biological properties:
Key Findings :
Modifications in the Benzamide Core
Variations in the benzamide moiety influence steric and electronic interactions:
Key Findings :
Key Findings :
- Co(II) complexes exhibit notable cytotoxicity, likely due to redox-active metal centers .
- Pb(II) complexes are structurally characterized using SHELXL, highlighting crystallographic precision .
- Non-metallated hydrazones act as corrosion inhibitors by adsorbing onto metal surfaces via lone pairs from N and O atoms .
Preparation Methods
Preparation of 2-Chloro-N-(2-Hydrazinyl-2-Oxoethyl)Benzamide
The hydrazide intermediate is synthesized via nucleophilic acyl substitution. In a typical procedure, 2-chlorobenzoyl chloride (1.2 eq) reacts with ethyl glycinate hydrochloride in dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. After 12 hours at 25°C, the ethyl ester intermediate is isolated (yield: 78%) and subjected to hydrazinolysis with hydrazine hydrate (3 eq) in ethanol under reflux for 6 hours. The resulting 2-chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is recrystallized from ethanol, yielding a white crystalline solid (m.p. 158–160°C).
Key Data:
Condensation with 4-Dimethylaminobenzaldehyde
The final Schiff base is formed via cyclocondensation. A mixture of 2-chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide (1 eq) and 4-dimethylaminobenzaldehyde (1.05 eq) in ethanol is acidified with glacial acetic acid (2 drops) and refluxed for 8 hours. The (E)-isomer predominates due to steric and electronic stabilization of the trans-configuration. Post-reaction, the product precipitates upon cooling, is filtered, and purified via recrystallization from dimethylformamide (DMF)/water (1:3), affording yellow needles (m.p. 224–226°C).
Optimization Insights:
-
Catalyst: Acetic acid enhances imine formation kinetics by polarizing the aldehyde carbonyl.
-
Solvent: Ethanol balances solubility and polarity, favoring Schiff base formation over side reactions.
-
Stoichiometry: A 5% excess of aldehyde ensures complete hydrazide conversion, minimizing residual starting material.
Spectroscopic Characterization and Validation
Fourier-Transform Infrared (FT-IR) Spectroscopy
The hydrazide intermediate shows N–H stretches at 3240 cm⁻¹ (amide A) and 1665 cm⁻¹ (C=O). Post-condensation, the imine (C=N) stretch emerges at 1610 cm⁻¹, while the amide I band shifts to 1680 cm⁻¹, confirming conjugation. Disappearance of the aldehyde C=O peak (1720 cm⁻¹) validates complete reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, DMSO-d₆):
¹³C-NMR:
Comparative Analysis of Synthetic Methods
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethanol Reflux | Ethanol | Acetic Acid | 8 | 85 | 98 |
| Microwave-Assisted | DMF | None | 2 | 78 | 95 |
| Room Temperature | Methanol | H₂SO₄ | 24 | 65 | 90 |
Observations:
-
Ethanol Reflux: Highest yield and purity due to optimal thermal activation and solvent polarity.
-
Microwave Synthesis: Reduces time but requires polar aprotic solvents, complicating purification.
-
Room Temperature: Low efficiency, attributed to incomplete iminization.
Challenges and Mitigation Strategies
Byproduct Formation
Oxazolone formation occurs if the hydrazide intermediate is exposed to moisture. This is mitigated by using anhydrous solvents and molecular sieves during reactions.
Geometric Isomerism
The (E)-isomer is favored, but trace (Z)-isomers may form. Column chromatography (silica gel, ethyl acetate/hexane 1:1) achieves >99% geometric purity.
Industrial-Scale Considerations
For kilogram-scale production, a continuous flow reactor with in-line FT-IR monitoring is recommended, reducing reaction time to 2 hours and improving yield to 88%. Cost analysis reveals ethanol as the most economical solvent ($0.15/L vs. DMF: $1.20/L) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-chloro-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)benzamide, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via hydrazone formation by condensing 2-chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide with 4-(dimethylamino)benzaldehyde under reflux in ethanol or methanol. Key parameters include maintaining anhydrous conditions, using catalytic acetic acid, and optimizing reaction time (2–4 hours). Post-synthesis purification via recrystallization (e.g., methanol/water mixtures) improves yield and purity .
Q. Which spectroscopic techniques are critical for confirming the hydrazone linkage and structural integrity of this compound?
- Methodology :
- ¹H-NMR : Look for imine proton (N=CH) signals at δ 8.0–8.3 ppm and hydrazine NH peaks around δ 11.8–12.3 ppm .
- IR Spectroscopy : Confirm C=O stretches (amide I band) at ~1690–1610 cm⁻¹ and N-H stretches at ~3200–3438 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can elemental analysis and single-crystal X-ray diffraction (SC-XRD) validate the compound’s purity and stereochemistry?
- Methodology : Perform elemental analysis (C, H, N) to confirm stoichiometry. For SC-XRD, grow crystals via slow evaporation (e.g., DMSO/ethanol). Use SHELXL for refinement, focusing on resolving disorder in the hydrazone moiety and verifying the (E)-configuration of the imine bond. Discrepancies in R-factors (<5%) indicate reliable refinement .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions between experimental crystallographic data and theoretical models?
- Methodology : Optimize the geometry using DFT (B3LYP/6-31G** basis set) and compare bond lengths/angles with SC-XRD data. For example, discrepancies in the dihedral angle between the benzamide and benzylidene moieties (~5–10°) may arise from crystal packing effects. Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding, π-π stacking) influencing the solid-state structure .
Q. What strategies are effective for elucidating the antibacterial mechanism of hydrazone derivatives like this compound?
- Methodology :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (concentration range: 1–256 µg/mL) .
- DNA Binding Studies : Employ UV-Vis titration and fluorescence quenching to assess intercalation or groove-binding modes. Calculate binding constants (Kb ~10⁴–10⁶ M⁻¹) .
- Molecular Docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) to identify key binding residues (e.g., Arg121, Asp73) .
Q. How do electron-withdrawing substituents (e.g., chloro groups) influence the compound’s stability and reactivity in biological environments?
- Methodology :
- Stability Assays : Monitor degradation in PBS (pH 7.4) via HPLC. Chloro groups at the benzamide ring enhance stability (t1/2 >24 hours) by reducing electron density .
- Reactivity Studies : Use cyclic voltammetry to assess redox behavior. The chloro substituent lowers the LUMO energy, facilitating nucleophilic attack at the hydrazone linkage .
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Methodology : Common issues include twinning (e.g., pseudo-merohedral twinning) and disorder in the dimethylamino group. Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions to refine disordered regions. Validate with Rint (<0.05) and CC (>0.9) metrics .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro assays and computational predictions?
- Methodology : Cross-validate results using orthogonal assays. For example, if docking predicts strong DNA gyrase inhibition but MIC data show weak activity, assess membrane permeability (e.g., logP >3.5 may hinder cellular uptake). Use efflux pump inhibitors (e.g., PAβN) to rule out resistance mechanisms .
Q. What experimental and computational approaches reconcile discrepancies in hydrazone tautomerism observed in solution vs. solid-state studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
